5-(1,3-Dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzoxazole
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Description
5-(1,3-Dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzoxazole (5-DMB) is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that can be used as a fluorescent dye, a chromogenic reagent, a fluorogenic reagent, a reactive intermediate, and a chromogenic substrate. It has been used extensively in the fields of biochemistry, physiology, and pharmacology. 5-DMB has a wide range of applications, due to its unique properties, including its ability to absorb light in the visible spectrum and its fluorescent properties.
Scientific Research Applications
Synthesis and Antimicrobial Activities
5-(1,3-Dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzoxazole and its derivatives have been explored for their potential antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole were synthesized and assessed for their antimicrobial efficacy. Some of these compounds exhibited good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Electrochemistry and Electrogenerated Chemiluminescence
The electrochemical properties and electrogenerated chemiluminescence (ECL) of benzoxazole derivatives, including structures similar to 5-(1,3-Dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzoxazole, have been investigated. These studies provide insights into the substituent effects on the electrochemical and ECL properties of benzoxazole derivatives, which are significant for applications in photonics and electronics due to their efficient luminophore characteristics (Zhao et al., 2015).
Lanthanide Coordination Chemistry
Research into the coordination chemistry of benzoxazole ligands with lanthanides has led to the development of [(diphenylphosphinoyl)methyl]benzoxazoles and their complexes. These studies have implications for materials science and catalysis, as they explore the coordination behavior and potential applications of these complexes in various fields (Pailloux et al., 2011).
Antimicrobial Evaluation of Benzoxazole Derivatives
Further exploration into benzoxazole derivatives for their antimicrobial properties has been conducted. Novel benzoxazole compounds were synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant strains of microorganisms (Ertan-Bolelli et al., 2016).
properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-2-4-12(5-3-11)16-14-10-13(17-19-8-9-20-17)6-7-15(14)18-21-16/h2-7,10,17H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYTZRINWYIBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322208 |
Source
|
Record name | 5-(1,3-dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24812796 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
344276-52-4 |
Source
|
Record name | 5-(1,3-dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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